4-(1H-pyrrol-2-ylmethyl)Morpholine
Description
4-(1H-Pyrrol-2-ylmethyl)Morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted at the 4-position with a methyl group linked to a pyrrole ring. Pyrrole, a five-membered aromatic ring with one nitrogen atom, contributes to the compound’s electron-rich character, influencing its reactivity and biological interactions.
Below, we compare its analogs in terms of synthesis, physicochemical properties, and biological activities.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1H-pyrrol-2-ylmethyl)morpholine |
InChI |
InChI=1S/C9H14N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h1-3,10H,4-8H2 |
InChI Key |
NNYCWQQBERZJMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Crystallography and Stability : The pyridine-morpholine-pyrrole analog () forms a chair conformation in the morpholine ring, stabilized by intermolecular hydrogen bonds and π-π interactions. Such interactions enhance thermal stability and crystallinity, critical for drug formulation.
- Solubility : Morpholine derivatives with polar groups (e.g., dicarbonitriles in ) exhibit moderate aqueous solubility, whereas lipophilic substituents (e.g., naphthalene in ) reduce solubility but improve membrane permeability.
Key Findings and Implications
Structural Nuances Matter: Minor changes (e.g., bromine position in ) drastically alter spectroscopic and biological profiles.
Synergistic Heterocycles : Combining morpholine with pyrrole, pyridine, or imidazole enhances bioactivity via multi-target interactions .
Synthesis Optimization : High-yield routes (e.g., 89% in ) vs. complex multi-step syntheses () impact scalability for industrial applications.
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